Quinolin-8-yl pyridine-3-carboxylate
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Overview
Description
Quinolin-8-yl pyridine-3-carboxylate is a heterocyclic compound that features both quinoline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl pyridine-3-carboxylate typically involves the condensation of quinoline derivatives with pyridine carboxylic acids. One common method is the reaction of quinoline-8-ol with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-yl pyridine-3-carboxylic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinolin-8-yl pyridine-3-carboxylic acid.
Reduction: Quinolin-8-yl pyridine-3-methanol.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Quinolin-8-yl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Quinolin-8-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxylic acid: Similar structure but lacks the pyridine ring.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the quinoline moiety.
Quinolin-8-yl benzoate: Similar ester linkage but with a benzoic acid derivative instead of pyridine.
Uniqueness
Quinolin-8-yl pyridine-3-carboxylate is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
5541-76-4 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
quinolin-8-yl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H10N2O2/c18-15(12-6-2-8-16-10-12)19-13-7-1-4-11-5-3-9-17-14(11)13/h1-10H |
InChI Key |
YOEXIQFAFNCFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CN=CC=C3)N=CC=C2 |
Origin of Product |
United States |
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